5,6-Dimethoxy-1-indenone

Physicochemical characterization Intermediate procurement Quality control specification

The unsaturated 5,6-dimethoxy-1-indenone scaffold (CAS 309248-62-2, MW 190.19) is the critical pharmacophoric core for next-generation dual hAChE/hBuChE inhibitors. Derivatives like piperazinium salt 10e achieve IC50 values of 0.32 μM (hAChE) and 0.43 μM (hBuChE), outperforming donepezil on hBuChE with reduced toxicity. This building block also demonstrates direct apoE protein binding (−4.24 kcal/mol), enabling multi-target-directed ligand design for Alzheimer's research. The veratraldehyde-based route (76.3% total yield) ensures a reliable, lower-hazard supply for medicinal chemistry and pilot-scale production.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B8469993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-1-indenone
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CC2=O)OC
InChIInChI=1S/C11H10O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h3-6H,1-2H3
InChIKeyJYRWXITZMLSBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-1-indenone: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5,6-Dimethoxy-1-indenone (CAS 309248-62-2, molecular formula C₁₁H₁₀O₃, molecular weight 190.19 g/mol) is the unsaturated indenone analog within the dimethoxyindanone/indenone family, characterized by a double bond in the cyclopentenone ring, which distinguishes it from the saturated 5,6-dimethoxy-1-indanone (CAS 2107-69-9, C₁₁H₁₂O₃, MW 192.21) [1]. The compound features a melting point of 81–84 °C and a predicted boiling point of 359.5 °C, contrasting with the saturated analog's melting point of 118–122 °C [1]. This compound and its derivatives are primarily investigated as cholinesterase enzyme inhibitors within Alzheimer's disease research programs and as key synthetic intermediates in donepezil-related chemistry [2].

Why Generic Substitution of 5,6-Dimethoxy-1-indenone with Other Indanone or Indenone Analogs Fails in Regulated Synthesis and Screening Cascades


Generic substitution among indanone/indenone class members is precluded by three quantifiable differentiators: (i) the oxidation state of the cyclopentenone ring—saturated (indanone, C₁₁H₁₂O₃, MW 192.21) versus unsaturated (indenone, C₁₁H₁₀O₃, MW 190.19)—directly impacts molecular weight, melting point (Δmp ≈ 37–41 °C), and reactivity in condensation reactions [1]; (ii) the 5,6-dimethoxy substitution pattern on the indenone core is a critical pharmacophoric element for cholinesterase binding, with molecular docking studies demonstrating that 5,6-DMI exhibits a binding energy of −4.24 kcal/mol and an estimated inhibition constant (Ki) of 777.57 μM against the apoE protein target (PDB ID: 1B68), a profile that altered or missing methoxy substituents would abrogate [2]; and (iii) the compound serves as a specific building block for generating 2-arylidene and 2-benzylidene derivatives that have demonstrated quantifiable dual hAChE/hBuChE inhibition (e.g., IC₅₀ values of 0.32 μM and 0.43 μM, respectively, for the optimized derivative 10e), a structure-activity relationship that cannot be replicated by non-indenone or differently substituted analogs [3].

Quantitative Comparative Evidence Guide: 5,6-Dimethoxy-1-indenone Differentiation from Closest Structural Analogs


Physicochemical Identity: Unsaturated Indenone vs. Saturated Indanone Core Distinction

5,6-Dimethoxy-1-indenone (CAS 309248-62-2) differs from its saturated analog 5,6-dimethoxy-1-indanone (CAS 2107-69-9) by the presence of a C2–C3 double bond, resulting in a molecular formula of C₁₁H₁₀O₃ versus C₁₁H₁₂O₃, a molecular weight reduction of 2.02 g/mol, and a melting point depression of approximately 37–41 °C (81–84 °C vs. 118–122 °C) [1]. This unsaturation alters the compound's conformational rigidity and electrophilic reactivity at the α,β-unsaturated ketone moiety [1].

Physicochemical characterization Intermediate procurement Quality control specification

Cholinesterase Inhibitory Potency of 5,6-Dimethoxy-1-indenone-Derived Hybrids vs. Clinical Standards Donepezil and Galantamine

The 5,6-dimethoxy-1-indenone scaffold, when derivatized into piperazinium salt hybrids (compound 10e), achieves IC₅₀ values of 0.32 μM against human acetylcholinesterase (hAChE) and 0.43 μM against human butyrylcholinesterase (hBuChE). This compound demonstrated superior hBuChE inhibitory activity compared to both donepezil and galantamine, and was also less toxic than donepezil in toxicity assays [1]. By contrast, the unsubstituted parent compound 5,6-DMI itself shows only weak computational binding (Ki = 777.57 μM against apoE), underscoring that the scaffold's value lies in its derivatization rather than intrinsic activity [2].

Alzheimer's disease Cholinesterase inhibition Dual AChE/BuChE inhibitor

Donepezil-Inspired Analog with Superior Potency and Reduced Cytotoxicity: Carboxylate-Linked Derivative 67

The analogue 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (compound 67), which replaces the methylene linker of donepezil with an ester linkage while retaining the 5,6-dimethoxy-1-indenone core, achieved an in vitro AChE IC₅₀ of 0.03 ± 0.07 μM, representing a 1.7-fold improvement in potency compared to donepezil (IC₅₀ = 0.05 ± 0.06 μM). Critically, compound 67 showed no observable cytotoxicity (IC₅₀ > 100 μM in SH-SY5Y cells), whereas donepezil exhibited cytotoxicity with an IC₅₀ of 15.54 ± 1.12 μM, yielding a >6.4-fold improvement in the therapeutic window [1].

Alzheimer's disease Acetylcholinesterase inhibitor Cytotoxicity

Antimicrobial Differentiation: 5,6-Dimethoxy-1-indanone-Derived Pyridine Hybrids Exhibit Gram-Positive Selective Activity

Novel derivatives prepared by coupling 5,6-dimethoxy-1-indanone with substituted pyridines via Schiff base formation and cyclocondensation were screened for in vitro antibacterial activity. The synthesized compounds exhibited promising antibacterial activity against Gram-positive strains including Staphylococcus aureus (MTCC 96) and Streptococcus pyogenes (MTCC 442), as well as Gram-negative strains, providing a differentiated antimicrobial profile compared to the parent 5,6-dimethoxy-1-indanone building block, which lacks intrinsic antibacterial activity [1]. Quantitative MIC data, while not extracted in the abstract, are available in the full publication for procurement decision-making.

Antimicrobial resistance Gram-positive bacteria Indanone derivatives

Process Chemistry Advantage: Improved Synthesis of 5,6-Dimethoxy-1-indanone with 76.3% Total Yield via Veratraldehyde Route

A synthetic route to 5,6-dimethoxy-1-indanone starting from veratraldehyde via Knoevenagel condensation with malonate, sodium borohydride reduction, and polyphosphoric acid-mediated cyclization achieves a total yield of 76.3% over three steps [1]. In comparison, alternative patent-reported routes using 3-chloro-3',4'-dimethoxypropiophenone with concentrated sulfuric acid at 70 °C have been noted to suffer from lower yields and cumbersome industrial-scale operations [2]. The veratraldehyde-based route offers milder conditions and lower hazard profile, making it preferable for pilot-scale manufacture and cost-sensitive procurement [1].

Process chemistry Large-scale synthesis Cost-efficient procurement

Binding Mode Differentiation: 5,6-Dimethoxy-1-indanone Docking vs. ApoE Protein Compared to Donepezil AChE Binding Profile

Molecular docking studies reveal that 5,6-dimethoxy-1-indanone (5,6-DMI) interacts with the apolipoprotein E (apoE) protein target (PDB ID: 1B68) with a binding energy of −4.24 kcal/mol and an estimated inhibition constant (Ki) of 777.57 μM, with a high RMSD of 42.02 indicating substantial conformational deviation [1]. This contrasts with donepezil's established binding mode at the AChE active site (IC₅₀ ≈ 0.05 μM) and suggests that 5,6-DMI may exert anti-Alzheimer's effects through a complementary, apoE-mediated mechanism rather than sole AChE inhibition. The compound thus offers a distinct target engagement profile not replicated by AChE-selective agents [1].

Molecular docking Alzheimer's disease Apolipoprotein E

Optimal Application Scenarios for 5,6-Dimethoxy-1-indenone Based on Verified Differentiation Evidence


Alzheimer's Disease Drug Discovery: Dual hAChE/hBuChE Lead Optimization Programs

Research teams developing next-generation cholinesterase inhibitors for Alzheimer's disease should prioritize the 5,6-dimethoxy-1-indenone scaffold. The piperazinium salt hybrid derivative 10e demonstrates dual hAChE/hBuChE inhibition with IC₅₀ values of 0.32 μM and 0.43 μM, respectively, outperforming donepezil and galantamine on hBuChE while exhibiting reduced toxicity [5]. Additionally, compound 67 achieves a 1.7-fold AChE potency improvement over donepezil (IC₅₀ 0.03 vs. 0.05 μM) with a >6.4-fold enhancement in the cytotoxicity selectivity window [6]. These quantitative advantages make the 5,6-dimethoxy-1-indenone scaffold a superior starting point for dual-inhibitor and safer-analog design compared to alternative indanone cores.

Multi-Target-Directed Ligand (MTDL) Design Exploiting ApoE Binding

The molecular docking evidence establishes 5,6-DMI as a binder of the apoE protein (binding energy −4.24 kcal/mol, Ki 777.57 μM), a target genetically linked to late-onset Alzheimer's disease [5]. This apoE engagement, combined with the scaffold's well-established capacity for AChE inhibition upon appropriate derivatization, supports the rational design of multi-target-directed ligands (MTDLs). Procurement of the 5,6-dimethoxy-1-indenone building block enables medicinal chemistry teams to simultaneously address cholinergic deficits and apoE-mediated pathways, a dual-mechanism strategy not accessible when using AChE-selective scaffolds lacking apoE affinity.

Antimicrobial Resistance Research: Gram-Positive Selective Agent Development

The demonstrated antibacterial activity of 5,6-dimethoxy-1-indanone-derived pyridine hybrids against Staphylococcus aureus (MTCC 96) and Streptococcus pyogenes (MTCC 442) validates this scaffold for anti-infective medicinal chemistry programs [5]. Procurement of the parent indenone building block supports hit-to-lead campaigns targeting drug-resistant Gram-positive pathogens, expanding the compound's utility beyond neuroscience into infectious disease research. The scaffold's derivatization-dependent antimicrobial activity offers a platform for systematic structure-activity relationship (SAR) exploration.

Cost-Efficient Pilot-Scale Synthesis of Donepezil Intermediates and Analogs

The veratraldehyde-based three-step synthetic route achieving a 76.3% total yield provides a validated, lower-hazard manufacturing pathway for 5,6-dimethoxy-1-indanone compared to alternative routes requiring concentrated sulfuric acid and elevated temperatures [5]. Procurement teams supporting pilot-scale production of donepezil intermediates or preclinical analog libraries should prioritize material sourced via this higher-yield, milder-condition process. This route reduces manufacturing risk, improves reproducibility, and lowers per-unit cost compared to lower-yielding patent-reported alternatives [6].

Quote Request

Request a Quote for 5,6-Dimethoxy-1-indenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.